3-(4-Methylphenyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
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Overview
Description
3-(4-Methylphenyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is an organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a 1,3-oxazole ring substituted with a 4-methylphenyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzoyl chloride with benzil in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Methylphenyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and phenyl groups can participate in various binding interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylphenyl)-8-methylxanthine: This compound has a similar structure but with a xanthine core instead of an oxazole ring.
2-Hydroxymethyl derivatives of phenols: These compounds share the phenyl group but differ in the functional groups attached.
Uniqueness
3-(4-Methylphenyl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
78523-90-7 |
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Molecular Formula |
C22H17NO2 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4,5-diphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C22H17NO2/c1-16-12-14-19(15-13-16)23-20(17-8-4-2-5-9-17)21(25-22(23)24)18-10-6-3-7-11-18/h2-15H,1H3 |
InChI Key |
WVTUVPYRTDTBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(OC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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